molecular formula C14H22ClNO B1397632 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220028-16-9

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397632
CAS No.: 1220028-16-9
M. Wt: 255.78 g/mol
InChI Key: ZBGUXPJLZVYYID-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a phenoxy methyl group substituted with 3,4-dimethyl groups on the aromatic ring. Piperidine derivatives are often explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors or enzymes . The hydrochloride salt form enhances water solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

4-[(3,4-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-3-4-14(9-12(11)2)16-10-13-5-7-15-8-6-13;/h3-4,9,13,15H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUXPJLZVYYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3,4-dimethylphenol with piperidine in the presence of a suitable base and a methylene donor. One common method is the Williamson ether synthesis, where 3,4-dimethylphenol is reacted with chloromethyl piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

Synthetic Route

  • Starting Materials : 3,4-dimethylphenol and piperidine.
  • Method : Williamson ether synthesis using a base (e.g., sodium hydroxide) under reflux conditions.

Scientific Research Applications

The compound has diverse applications in scientific research:

Chemistry

  • Intermediate in Synthesis : It serves as a building block for more complex organic molecules, facilitating the development of new compounds with desired properties.
  • Reactivity : It can undergo various chemical reactions, including oxidation to yield ketones or aldehydes and reduction to produce alcohols or amines.

Biology

  • Receptor Binding Studies : The compound is investigated for its ability to interact with specific receptors, influencing biochemical pathways. This includes studies on opioid receptors where it may act as an agonist or antagonist.
  • Enzyme Inhibition : Research indicates potential for modulating enzyme activity, which could lead to therapeutic applications in treating conditions like opioid-induced constipation.

Pharmaceutical Development

  • Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may offer benefits in postoperative gastrointestinal recovery and pain management by acting on mu-opioid receptors without compromising analgesic effects.

Research into the biological activity of 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride has revealed several promising areas:

  • Antimicrobial Properties : Initial findings suggest the compound may inhibit microbial growth through interaction with enzymes or receptors associated with microbial metabolism.
  • Anticonvulsant Effects : Similar compounds have shown efficacy in reducing seizure activity in animal models.
  • Analgesic and Antidepressant Activities : Studies indicate that related piperidine derivatives exhibit pain-relieving properties and potential antidepressant-like effects comparable to established medications.

Case Studies

Several case studies highlight the compound's relevance:

  • Postoperative Gastrointestinal Recovery :
    • A clinical study involving related compounds demonstrated improved recovery times when administered post-surgery, suggesting similar potential for this compound.
  • Opioid-Induced Constipation :
    • Research on structurally similar compounds indicates effectiveness in counteracting constipation caused by opioids without diminishing their pain-relieving properties.

Toxicology and Safety Profile

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Phenoxy Ring Key Properties/Applications References
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenyl White solid, m.p. 200–207°C; acute toxicity concerns
HBK15 (Piperazine derivative) Not specified Not specified 2-Chloro-6-methylphenoxy Investigated for receptor binding modulation
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl C₁₄H₂₁Cl₂NO 290.23 (calc.) 4-Chloro-3-ethyl Increased lipophilicity due to chloro/ethyl groups
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl C₁₂H₁₃ClF₃NO 293.69 (calc.) 3-Trifluoromethyl Electron-withdrawing group enhances reactivity
Paroxetine HCl C₁₉H₂₀FNO₃·HCl 374.83 Benzodioxol, fluorophenyl SSRI activity; clinical use in depression
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine HCl C₁₄H₂₁Cl₂NO 290.23 4-Chloro-3,5-dimethyl Steric hindrance from dimethyl groups
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl C₁₆H₂₂Cl₃NO 362.72 (calc.) Dichloro, dimethyl Ethyl linker alters conformational flexibility
4-[(Benzyloxy)methyl]piperidine HCl C₁₃H₂₀ClNO 241.76 Benzyloxy Aromatic bulk impacts receptor interactions

Detailed Research Findings

Structural and Electronic Effects

  • In contrast, the 3,4-dimethyl groups in the target compound provide moderate steric bulk, balancing accessibility and interaction strength.
  • Electron-Donating/Withdrawing Groups: The trifluoromethyl group in 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl increases electron deficiency, enhancing reactivity in electrophilic environments .

Pharmacological Implications

  • Lipophilicity and Bioavailability : Halogenated derivatives (e.g., chloro, bromo) demonstrate increased lipophilicity, improving blood-brain barrier penetration but risking metabolic instability . The target compound’s dimethyl groups may offer intermediate lipophilicity, optimizing both solubility and membrane permeability.
  • Receptor Specificity : Paroxetine HCl highlights how structural variations (e.g., benzodioxol) confer specificity for serotonin reuptake inhibition . The absence of such groups in the target compound suggests divergent biological targets, possibly involving adrenergic or histaminergic receptors.

Physicochemical Properties

  • Melting Points : 4-(Diphenylmethoxy)piperidine HCl has a high melting range (200–207°C), indicative of strong crystal lattice forces due to aromatic stacking . The target compound’s melting point is likely lower due to reduced symmetry and weaker intermolecular interactions.
  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 4-[(Benzyloxy)methyl]piperidine HCl’s solubility is enhanced by the ionic form, a property shared with the target compound .

Notes

Data Limitations: Direct experimental data for 4-[(3,4-Dimethylphenoxy)methyl]piperidine HCl are absent in the evidence; comparisons rely on structural analogs.

Substituent Trends : Methyl and chloro substituents are common in CNS-targeting drugs due to their balanced electronic and steric effects .

Safety Considerations : Acute toxicity observed in analogs (e.g., 4-(Diphenylmethoxy)piperidine HCl) underscores the need for rigorous safety profiling of the target compound .

Biological Activity

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride is a compound with potential pharmacological significance, particularly in the realm of opioid receptor modulation. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Formula : C₁₄H₂₂ClNO
  • CAS Number : 1220028-16-9
  • Molecular Weight : 255.79 g/mol

The presence of a piperidine ring and a dimethylphenoxy substituent suggests potential interactions with various biological targets, particularly in the central nervous system.

Opioid Receptor Interaction

Research indicates that compounds within the piperidine class, including this compound, exhibit notable affinities for opioid receptors. Specifically, studies have shown that modifications to the piperidine structure can enhance selectivity and potency at mu (μ), kappa (κ), and delta (δ) opioid receptors.

  • Mu Receptor Antagonism : The compound is hypothesized to act as a selective antagonist at mu opioid receptors, which are implicated in pain modulation and gastrointestinal motility. This is significant for conditions like postoperative ileus where opioid-induced constipation is a concern .
  • Peripheral Selectivity : The compound's design aims to enhance peripheral selectivity, minimizing central side effects while maintaining efficacy in treating gastrointestinal disorders. This characteristic aligns with findings from related compounds that exhibit high peripheral receptor affinity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Dimethylphenoxy Group : This moiety enhances lipophilicity and may facilitate better receptor binding through hydrophobic interactions.
  • Piperidine Ring : The nitrogen atom in the piperidine ring is crucial for binding to opioid receptors, influencing the compound's overall pharmacodynamics.

Table 1 summarizes key findings from SAR studies on related piperidine compounds:

Compound NameMu Affinity (Ki nM)Kappa Affinity (Ki nM)Delta Affinity (Ki nM)Selectivity Ratio
LY2467360.77404.4>200
4-DMPTBDTBDTBDTBD

Note: TBD = To Be Determined

Clinical Applications

  • Postoperative Gastrointestinal Recovery : A clinical study involving LY246736 (a closely related compound) demonstrated significant improvement in gastrointestinal recovery times post-surgery when administered as a mu receptor antagonist . This suggests that this compound may offer similar benefits.
  • Opioid-Induced Constipation : The development of peripherally selective opioid antagonists has become a focal point in treating conditions like opioid-induced constipation. Research indicates that compounds with similar structures effectively counteract the constipating effects of opioids without diminishing analgesic efficacy .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that compounds within this class exhibit low toxicity profiles at therapeutic doses. For instance, single-dose toxicity studies on related analogs have shown no mortality at doses significantly higher than expected therapeutic levels . However, further studies are necessary to establish comprehensive safety data for this compound.

Q & A

Basic: What are the recommended synthetic routes for 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting piperidine with 3,4-dimethylphenoxymethyl chloride under basic conditions (e.g., triethylamine) to form the piperidine-phenoxy intermediate, followed by hydrochloride salt formation using HCl gas or aqueous HCl . Purification typically employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Yield optimization requires careful control of stoichiometry, temperature (20–40°C), and reaction time (12–24 hours) .

Advanced: How can reaction selectivity challenges be addressed during the introduction of the 3,4-dimethylphenoxy group?

Methodological Answer:
Competing side reactions (e.g., over-alkylation or oxidation) can be mitigated by:

  • Protecting group strategies : Temporarily blocking reactive sites on piperidine (e.g., Boc protection) before phenoxy group introduction .
  • Catalytic control : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity in biphasic systems .
  • Kinetic monitoring : Employing in situ FTIR or HPLC to track intermediate formation and adjust reagent addition rates .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., aromatic protons at δ 6.7–7.2 ppm, piperidine CH2_2 at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (expected [M+H]+^+ ~ 280.2) and detects impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area normalization) .

Advanced: How can computational methods aid in predicting the compound’s reactivity or stability?

Methodological Answer:

  • Quantum mechanical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, to identify reactive sites .
  • Molecular dynamics simulations : Solubility and stability in aqueous buffers can be modeled using force fields (e.g., OPLS-AA) .
  • Degradation pathway prediction : Software like SPARC or ACD/Labs simulates hydrolysis or oxidation under varying pH/temperature conditions .

Basic: What are the key stability considerations for storage and handling?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation or oxidation .
  • Stability tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the piperidine or phenoxy moieties .

Advanced: How can researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Cross-validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 4-[(4-chlorophenoxy)methyl]piperidine derivatives) .
  • Solvent effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) using databases like SDBS .
  • Dynamic effects : Variable-temperature NMR or 2D-COSY can clarify conformational dynamics (e.g., piperidine ring puckering) .

Basic: What biological screening approaches are suitable for this compound?

Methodological Answer:

  • In vitro assays : Screen for receptor binding (e.g., GPCRs, ion channels) using radioligand displacement or fluorescence polarization .
  • ADME profiling : Assess metabolic stability via liver microsomes (human/rat) and permeability using Caco-2 monolayers .
  • Cytotoxicity : MTT or CellTiter-Glo assays in HEK293 or HepG2 cells establish preliminary safety margins .

Advanced: How can regioselective modifications of the piperidine ring be achieved?

Methodological Answer:

  • Directed C–H functionalization : Use transition-metal catalysts (e.g., Pd(OAc)2_2 with directing groups like pyridines) for site-specific alkylation or arylation .
  • Enzymatic catalysis : Lipases or cytochrome P450s can enantioselectively modify the piperidine ring under mild conditions .
  • Protection-deprotection : Sequential use of Boc and Fmoc groups enables selective functionalization at the 4-position .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods with ≥0.5 m/s face velocity to handle volatile intermediates (e.g., chloromethyl ethers) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex due to solvent incompatibility .
  • Spill management : Neutralize acid spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Flow chemistry : Continuous reactors minimize exposure of air/moisture-sensitive intermediates (e.g., Grignard reagents) .
  • In-line purification : Couple reaction steps with scavenger resins (e.g., QuadraSil™ for byproduct removal) .
  • DoE optimization : Apply factorial designs (e.g., Taguchi methods) to balance variables like temperature, catalyst loading, and solvent polarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride

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